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Compound of Interest

5,6-Dihydrothienof2,3-c]pyridin-
7(4H)-one

Cat. No.: B169262

Compound Name:

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5,6-
Dihydrothieno[2,3-c]pyridin-7(4H)-one

This guide provides a comprehensive technical overview of 5,6-Dihydrothieno[2,3-c]pyridin-
7(4H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Designed for
researchers, scientists, and drug development professionals, this document delves into the
core chemical properties, spectroscopic signatures, synthetic methodologies, and reactivity of
this molecule, contextualizing its importance as a versatile building block for novel therapeutic
agents.

Introduction: The Thienopyridine Core

5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one is a bicyclic lactam featuring a thiophene ring
fused to a dihydropyridinone ring. This structural motif is a key component in a wide array of
biologically active compounds. The thienopyridine scaffold is prized in drug discovery for its
rigid, planar structure which allows for the precise spatial orientation of functional groups,
facilitating interactions with biological targets. Derivatives of this and related
tetrahydrothienopyridine systems have demonstrated a vast range of pharmacological
activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide
serves to elucidate the fundamental chemistry of the parent compound, providing a foundation
for its strategic application in synthetic and medicinal chemistry programs.
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Physicochemical and Structural Properties

The fundamental properties of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one are summarized
below. These characteristics are foundational for its handling, reaction setup, and analytical
characterization.

Property Value Source

5,6-dihydrothieno[2,3-c]pyridin-

IUPAC Name
7(4H)-one
CAS Number 14470-51-0
Molecular Formula C7H7NOS [3]
Molecular Weight 169.21 g/mol [3]
Physical Form Solid
ORPWXKFFXAOFCU-
InChl Key
UHFFFAOYSA-N
Storage Refrigerator

Spectroscopic Signhature Analysis

A thorough understanding of the expected spectroscopic data is critical for reaction monitoring
and structural confirmation. The following is an expert analysis of the anticipated NMR, IR, and
MS data for the title compound.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals.
The two protons on the thiophene ring will appear as doublets in the aromatic region
(typically & 6.5-8.0 ppm). The two methylene groups (-CHz-) of the dihydropyridinone ring will
appear as triplets in the aliphatic region, with the CH2 adjacent to the nitrogen (C5)
resonating around & 3.0-3.5 ppm and the CH:z adjacent to the thiophene ring (C6) appearing
slightly further upfield. A broad singlet corresponding to the N-H proton of the lactam is also
expected, typically in the & 7.5-8.5 ppm range, which would be exchangeable with D20.
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e 13C NMR Spectroscopy: The carbon NMR spectrum should display seven signals. The most
downfield signal will be the carbonyl carbon (C7) of the lactam, typically appearing around &
160-170 ppm. The four carbons of the thiophene ring will resonate in the aromatic region (o
110-150 ppm). The two sp? hybridized carbons of the dihydropyridinone ring (C5 and C6) will
appear in the upfield region (& 20-50 ppm).

e Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional
groups. A strong, sharp absorption band between 1650-1690 cm~1 is characteristic of the
C=0 stretch of the six-membered lactam. A broad absorption band in the region of 3200-
3400 cm~* will correspond to the N-H stretching vibration.

e Mass Spectrometry (MS): High-resolution mass spectrometry should show the molecular ion
peak [M+H]* at approximately m/z 170.0321, confirming the elemental composition of
C7H7NOS.

Synthesis Methodologies

The construction of the thienopyridine core is a well-established process in organic synthesis. A
common and efficient method is the Gewald reaction, a multicomponent reaction that
assembles the thiophene ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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